[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both pyrimidine and purine derivatives, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pyrimidine and purine rings, followed by their attachment to the oxolan ring. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may include:
Formation of Pyrimidine and Purine Rings: These rings are synthesized through a series of condensation reactions involving appropriate precursors.
Attachment to Oxolan Ring: The synthesized rings are then attached to the oxolan ring through glycosidic bonds.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups to form the dihydrogen phosphate esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine and purine derivatives can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function. This makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- [(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Uniqueness
This compound is unique due to its dual presence of pyrimidine and purine derivatives, which allows it to interact with a broader range of molecular targets compared to compounds with only one type of nucleotide derivative. This dual functionality enhances its potential as a therapeutic agent and a research tool.
Properties
CAS No. |
65048-11-5 |
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Molecular Formula |
C19H26N10O15P2 |
Molecular Weight |
696.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O7P.C9H14N3O8P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,5-,7-,10-;4-,6-,7-,8-/m11/s1 |
InChI Key |
LOIVTRZRELGTLY-HLCDDPKLSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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